1-Propyl-4-piperidinesulfonamide
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Overview
Description
1-propylpiperidine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides and piperidine derivatives. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Preparation Methods
The synthesis of 1-propylpiperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of 1-propylpiperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-propylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Scientific Research Applications
1-propylpiperidine-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-propylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The piperidine moiety may also interact with various receptors and enzymes, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-propylpiperidine-4-sulfonamide can be compared with other sulfonamide and piperidine derivatives:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Piperidine Derivatives: Compounds like piperidine, 1-methylpiperidine, and 1-ethylpiperidine share structural similarities but differ in their pharmacological activities and applications.
Properties
Molecular Formula |
C8H18N2O2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-propylpiperidine-4-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-2-5-10-6-3-8(4-7-10)13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12) |
InChI Key |
JOIXPEYCFFIIGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)S(=O)(=O)N |
Origin of Product |
United States |
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